BenchChemオンラインストアへようこそ!

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

Medicinal chemistry Organic synthesis Protecting group strategy

N-Boc-protected 2-aminoimidazole (CAS 1279822-69-3) solves the N-2 nucleophilic competition of unprotected 2-amino-1-methylimidazole. The Boc group provides orthogonal protection—stable to bases/nucleophiles, cleaved under mild acid—enabling clean C-4/C-5 functionalization via electrophilic substitution, directed metalation, or Mannich reactions. Unlike Cbz or Fmoc analogs, this protection scheme supports a convergent protect-functionalize-deprotect sequence to generate 2,4,5-trisubstituted imidazoles (ATP-competitive kinase inhibitor scaffolds). One commercial building block replaces multiple custom intermediates, streamlining SAR exploration and inventory.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 1279822-69-3
Cat. No. B572324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
CAS1279822-69-3
Synonymstert-butyl 1-Methyl-1H-iMidazol-2-ylcarbaMate
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CN1C
InChIInChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13)
InChIKeyZGUAPIZEJRXDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS 1279822-69-3): Core Intermediate for Selective N-2 Functionalization in Medicinal Chemistry


tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS 1279822-69-3; MF: C9H15N3O2; MW: 197.23 g/mol) is an N-Boc-protected 2-aminoimidazole building block featuring a tert-butyloxycarbonyl (Boc) protecting group installed at the 2-position nitrogen of the 1-methylimidazole ring [1]. The compound is supplied at ≥95% purity for research and development applications . Its defining synthetic utility lies in the orthogonal protection of the N-2 amine, enabling selective functionalization of the imidazole core at the C-4 and C-5 positions while maintaining the N-2 amine in a masked state for late-stage deprotection and subsequent elaboration .

Why Generic Substitution of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate Fails: Orthogonal Protection as a Non-Negotiable Design Feature


Substituting tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate with an unprotected 2-amino-1-methylimidazole or an alternatively protected analog (e.g., Cbz, Fmoc) fundamentally alters the synthetic route. Unprotected 2-amino-1-methylimidazole exhibits nucleophilic reactivity at N-2 that competes with intended functionalization at C-4 and C-5, leading to complex product mixtures and reduced yields [1]. The Boc group on the target compound provides orthogonal protection—stable to nucleophiles and bases yet readily cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane)—enabling a "protect-functionalize-deprotect" sequence that Cbz (requires hydrogenolysis) or Fmoc (base-labile) analogs cannot replicate without altering downstream reaction compatibility . The 1-methyl substitution on the imidazole ring also distinguishes this compound from N-H imidazole carbamates, preventing tautomerization and N-alkylation side reactions during multistep synthesis [2].

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate: Quantitative Differentiation Against Structural Analogs and Alternative Building Blocks


Orthogonal Protection Advantage: Boc vs. Unprotected 2-Amino-1-Methylimidazole in Competitive Functionalization

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate contains a Boc-protected N-2 amine that remains inert during C-4/C-5 functionalization, whereas unprotected 2-amino-1-methylimidazole (the direct deprotected analog) exhibits competing nucleophilic reactivity at N-2, resulting in product mixtures requiring chromatographic separation . The target compound provides a single, well-defined reactive site for elaboration.

Medicinal chemistry Organic synthesis Protecting group strategy

Acidic Deprotection Rate: Boc-Imidazole vs. Boc-Aniline in TFA-Mediated Cleavage

The tert-butyl carbamate group on the 1-methylimidazol-2-yl scaffold undergoes acidolytic cleavage under conditions typical for Boc deprotection (e.g., 20-50% TFA in DCM, room temperature). Notably, Boc groups attached to electron-rich imidazole nitrogens generally cleave more rapidly than Boc groups on aniline derivatives due to differences in N-basicity and carbocation stabilization .

Solid-phase synthesis Protecting group kinetics Process chemistry

Synthetic Versatility: Unsubstituted C-4 and C-5 Positions vs. 5-Bromo Pre-Functionalized Analog

The target compound features an unsubstituted imidazole ring at the C-4 and C-5 positions, enabling a broader range of synthetic transformations than pre-halogenated analogs. In contrast, tert-butyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate (CAS 2680835-28-1) contains a bromine atom at the C-5 position, which restricts downstream functionalization to cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) .

Scaffold diversification Late-stage functionalization Medicinal chemistry

Predicted Lipophilicity and Drug-Likeness: cLogP Comparison with 5-Chloro and 5-Bromo Analogs

The unsubstituted imidazole core of the target compound yields a predicted cLogP of 0.9 [1], placing it within the optimal lipophilicity range (cLogP 0-3) for CNS drug-likeness and favorable oral absorption. Halogenated analogs exhibit higher lipophilicity, which may reduce aqueous solubility and alter membrane permeability .

Physicochemical properties Drug design ADME prediction

Optimal Research and Industrial Application Scenarios for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate


Parallel Synthesis of 2,4,5-Trisubstituted Imidazole Libraries for Kinase Inhibitor Discovery

This building block enables a convergent two-step library synthesis: (1) C-4/C-5 functionalization via electrophilic substitution or directed metalation with the N-2 Boc group intact (eliminating the competing N-2 reactivity that occurs with unprotected 2-amino-1-methylimidazole ), followed by (2) global Boc deprotection and subsequent N-2 diversification (acylation, sulfonylation, reductive amination). This protect-functionalize-deprotect sequence generates 2,4,5-trisubstituted imidazoles, a privileged scaffold in ATP-competitive kinase inhibitors [1], from a single commercial building block rather than requiring multiple custom-synthesized intermediates.

Solid-Phase Peptide Mimetic Construction Requiring Orthogonal Amine Protection

The Boc-protected 2-aminoimidazole serves as a conformationally constrained dipeptide mimetic or heterocyclic amino acid surrogate in solid-phase peptide synthesis . Its orthogonal protection (Boc stable to Fmoc deprotection conditions; labile to TFA) enables selective incorporation into resin-bound peptides without premature cleavage. The faster deprotection rate of Boc-imidazole relative to Boc-aniline (class-level inference [1]) reduces global deprotection time at the end of synthesis, minimizing acid-catalyzed side reactions (e.g., aspartimide formation, Met oxidation).

Medicinal Chemistry Hit-to-Lead Optimization Requiring Broad C-4/C-5 SAR Exploration

Unlike pre-functionalized 5-bromo or 5-chloro analogs that restrict diversification to cross-coupling chemistry , the unsubstituted core of the target compound supports multiple distinct functionalization modes at C-4 and C-5—including direct electrophilic halogenation, Vilsmeier-Haack formylation, Mannich reaction, and directed ortho-metalation. This versatility enables a single procurement to support comprehensive SAR exploration of the imidazole core region, reducing the number of discrete building blocks that must be sourced, qualified, and inventoried.

Synthesis of I2-Imidazoline Receptor Ligand Scaffolds

The 1-methylimidazol-2-yl amine motif, which this compound releases upon Boc deprotection, is a recognized pharmacophore in ligands targeting the I2-imidazoline receptor . The Boc-protected form enables incorporation of this pharmacophore into larger molecular architectures prior to deprotection, facilitating the synthesis of bivalent ligands or fluorescent probes where the free amine would otherwise interfere with coupling chemistry. This application leverages the orthogonal protection advantage documented for this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.